molecular formula C5H12N+ B107235 Piperidinium CAS No. 17523-59-0

Piperidinium

Cat. No.: B107235
CAS No.: 17523-59-0
M. Wt: 86.16 g/mol
InChI Key: NQRYJNQNLNOLGT-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidinium is the conjugate acid of piperidine;  major species at pH 7.3. It is a conjugate acid of a piperidine.

Properties

CAS No.

17523-59-0

Molecular Formula

C5H12N+

Molecular Weight

86.16 g/mol

IUPAC Name

piperidin-1-ium

InChI

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/p+1

InChI Key

NQRYJNQNLNOLGT-UHFFFAOYSA-O

SMILES

C1CC[NH2+]CC1

Canonical SMILES

C1CC[NH2+]CC1

Synonyms

Piperidinium

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 Mg. of 4-(8-methoxy-6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyric acid in 10 ml. of benzene is treated with 60 mg. of piperidine. The solution obtained is allowed to stand for one hour and the crystalline material which forms is filtered, washed with ether and air dried to yield piperidinium 4-(8-methoxy-6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyrate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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